molecular formula C18H14N2O4S B2808225 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide CAS No. 397277-44-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2808225
CAS No.: 397277-44-0
M. Wt: 354.38
InChI Key: PNBVWIODOOPKDM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a benzodioxole ring fused to a thiazole ring, with a methoxybenzamide moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between a 2-aminothiazole and a benzodioxole derivative. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.

    Attachment of the Methoxybenzamide Moiety: The methoxybenzamide group is introduced through an amide coupling reaction. This step involves the reaction of the thiazole intermediate with 4-methoxybenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methylbenzamide
  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-ethoxybenzamide
  • N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This structural feature can enhance its ability to interact with specific biological targets, making it a valuable compound for medicinal chemistry and biological research.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-22-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBVWIODOOPKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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